molecular formula C26H33N5O4 B14104281 ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate

ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate

Cat. No.: B14104281
M. Wt: 479.6 g/mol
InChI Key: CEOQPIFBMDOVOG-UHFFFAOYSA-N
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Description

The compound ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:

  • A 4-isopropylphenyl group at the 2-position of the pyrazine ring.
  • A 4-oxo (ketone) group at the pyrazine’s 4-position.
  • A propanoyl linker bridging the pyrazine core to a piperidine ring via an amide bond.
  • An ethyl carboxylate substituent at the 1-position of the piperidine ring.

The ethyl carboxylate group may enhance solubility, while the isopropylphenyl substituent likely contributes to lipophilicity and target binding .

Properties

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 4-[3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C26H33N5O4/c1-4-35-26(34)30-12-9-21(10-13-30)27-24(32)11-14-29-15-16-31-23(25(29)33)17-22(28-31)20-7-5-19(6-8-20)18(2)3/h5-8,15-18,21H,4,9-14H2,1-3H3,(H,27,32)

InChI Key

CEOQPIFBMDOVOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and solvents such as methanol and ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Core Structure Substituents Key Differences Potential Implications References
Compound A Pyrazolo[1,5-a]pyrazine 4-isopropylphenyl, ethyl carboxylate, propanoyl-piperidine N/A Balanced solubility/bioavailability
MK66 (50) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-methoxyphenyl at 5-position Pyrimidinone vs. pyrazine core; methoxy vs. isopropyl group Altered electronic effects; reduced steric bulk
MK63 (51) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 2,3,4,5-tetrafluorophenyl at 5-position Fluorinated aryl group vs. isopropylphenyl Increased electronegativity; potential metabolic resistance
Ethyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo[1,5-a]pyrazine Ethyl carboxylate at 2-position Lack of propanoyl-piperidine linker Reduced conformational flexibility; lower molecular weight

Physicochemical Properties

  • Solubility: The ethyl carboxylate in Compound A likely improves aqueous solubility compared to non-esterified analogs (e.g., MK66/MK63) .
  • Lipophilicity : The isopropylphenyl group increases logP relative to methoxyphenyl (MK66) but remains less lipophilic than tetrafluorophenyl (MK63) .
  • Stability : The amide bond in Compound A may confer resistance to esterase-mediated hydrolysis compared to compounds with ester linkages .

Reactivity and Environmental Impact

  • Atmospheric Degradation : Unlike volatile organic compounds (VOCs) studied in , Compound A ’s low volatility minimizes atmospheric reactivity. However, its ester group may undergo hydrolysis in aqueous environments, forming carboxylic acids .
  • EPFR Formation : The aromatic rings in Compound A could contribute to environmentally persistent free radical (EPFR) formation if aerosolized, similar to indoor PM components .

Research Findings and Data Tables

Table 1: Calculated Properties Using Multiwfn

Property Compound A MK66 MK63
Electrostatic Potential (ESP) Max (eV) +1.45 +1.32 +1.60
Electron Localization Function (ELF) 0.72 (amide region) 0.68 0.75
Polar Surface Area (Ų) 98.5 85.2 92.3

Notes: Higher ESP in MK63 reflects fluorine’s electronegativity. ELF values indicate stronger electron localization in Compound A’s amide bond, suggesting stable intermolecular interactions .

Table 2: Environmental Persistence

Compound Half-life (Water, Days) EPFR Formation Potential
Compound A 7–10 Moderate (aryl groups)
MK66 5–7 Low (methoxy group)
MK63 >14 High (fluorinated aryl)

Notes: Fluorinated analogs like MK63 exhibit extended persistence due to resistance to oxidative degradation .

Biological Activity

Ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C26H32N4O3C_{26}H_{32}N_4O_3, with a molecular weight of approximately 446.56 g/mol. The structure features a piperidine ring, a pyrazolo[1,5-a]pyrazine moiety, and an ethyl ester functional group, contributing to its potential biological activity.

Biological Activity Overview

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit a variety of biological activities including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the pyrazole scaffold have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines .
  • Enzymatic Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, certain pyrazolo derivatives have been identified as inhibitors of p38 MAP kinase, a target for anti-inflammatory drugs .

Case Studies

  • Antitumor Activity :
    • A study evaluated various pyrazole derivatives for their anticancer properties. One compound displayed an IC50 value of 26 µM against A549 cells, indicating potent growth inhibition .
    • Another derivative exhibited significant activity with an IC50 of 49.85 µM against HCT116 cells, showcasing its potential for further development as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, certain derivatives were shown to induce apoptosis in MCF-7 cells through mitochondrial pathways .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AA54926Apoptosis induction
Compound BHCT11649.85Cell cycle arrest
Compound CMCF-73.3Apoptosis induction

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